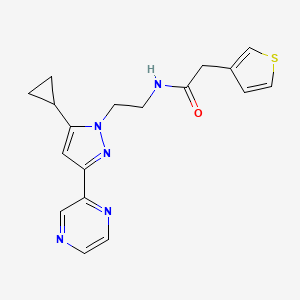![molecular formula C9H7FN2O2S B2577344 5-[(2-Fluorophenoxy)methyl]-1,3,4-oxadiazole-2-thiol CAS No. 731001-99-3](/img/structure/B2577344.png)
5-[(2-Fluorophenoxy)methyl]-1,3,4-oxadiazole-2-thiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[(2-Fluorophenoxy)methyl]-1,3,4-oxadiazole-2-thiol (5-FPMO-2-T) is an organic compound that is part of a larger class of compounds known as oxadiazoles. These compounds have been studied for their potential applications in a variety of fields, including medicine, agrochemistry, and materials science. 5-FPMO-2-T is a relatively new compound that has been recently studied for its potential use as a reagent in organic synthesis and as an inhibitor of enzymes related to various diseases.
Aplicaciones Científicas De Investigación
Corrosion Inhibition
Research has demonstrated the effectiveness of 1,3,4-oxadiazole derivatives as corrosion inhibitors. A study highlighted the corrosion inhibition properties of several 1,3,4-oxadiazole derivatives for mild steel in sulfuric acid. These compounds, including analogs of the molecule , were found to provide significant protection against corrosion, indicating their potential application in industrial processes involving mild steel and acidic environments. The formation of a protective layer on the mild steel surface was confirmed by various methods including gravimetric, electrochemical studies, and scanning electron microscopy (SEM), with adsorption characteristics described by the Langmuir adsorption isotherm (Ammal, Prajila, & Joseph, 2018).
Antimicrobial Activity
Oxadiazole derivatives have shown promising results in antimicrobial activity studies. For instance, compounds containing the 1,3,4-oxadiazole moiety were synthesized and tested for their antibacterial activity against a range of bacteria, mold, and yeast. These compounds demonstrated significant antimicrobial potential, suggesting their use as templates for developing new antimicrobial agents (Tien, Tran Thi Cam, Bui Manh, & Dang, 2016).
Antioxidant Properties
The antioxidant capabilities of 1,3,4-oxadiazole derivatives have also been investigated, revealing that these compounds, due to the presence of an –SH group, exhibit significant reducing potential. This is indicative of their ability to scavenge free radicals, suggesting their potential utility as antioxidants in various therapeutic contexts. The radical scavenging and endogenous defence system inducing activities of these compounds, including their interaction with oxidative stress-related protein targets, have been documented, underscoring their potential as novel antioxidants for further investigation (Shehzadi et al., 2018).
Green Chemistry and Environmental Applications
A novel, environmentally friendly synthesis of 1,3,4-oxadiazole-2-thiol derivatives through an ultrasound-assisted reaction has been developed. This approach not only simplifies the synthesis process but also enhances the yield and purity of these compounds. The synthesized derivatives have shown potential as antimicrobial and antioxidant agents, highlighting the versatility and applicability of 1,3,4-oxadiazole derivatives in green chemistry and environmental sustainability (Yarmohammadi, Beyzaei, Aryan, & Moradi, 2020).
Propiedades
IUPAC Name |
5-[(2-fluorophenoxy)methyl]-3H-1,3,4-oxadiazole-2-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FN2O2S/c10-6-3-1-2-4-7(6)13-5-8-11-12-9(15)14-8/h1-4H,5H2,(H,12,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUBJWMWRDXXNGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCC2=NNC(=S)O2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7FN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(2-Fluorophenoxy)methyl]-1,3,4-oxadiazole-2-thiol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Carbamoyl-1-[(2-methylpropan-2-yl)oxycarbonyl]azetidine-3-carboxylic acid](/img/structure/B2577263.png)
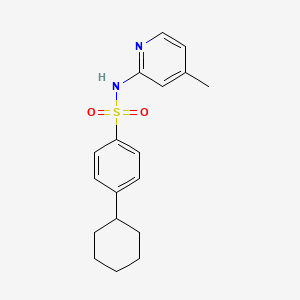
![2-[(4-chlorobenzyl)sulfanyl]-3H-indol-3-one N-[3-(trifluoromethyl)phenyl]hydrazone](/img/structure/B2577268.png)

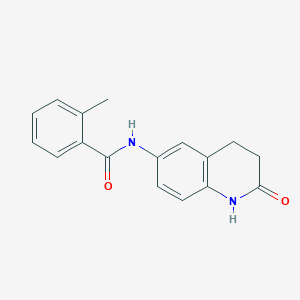
![1-(4-Chlorophenyl)-3-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]urea](/img/structure/B2577274.png)
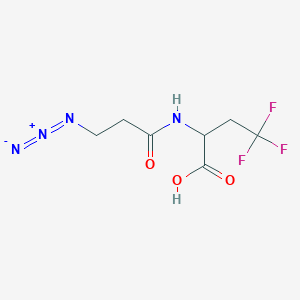

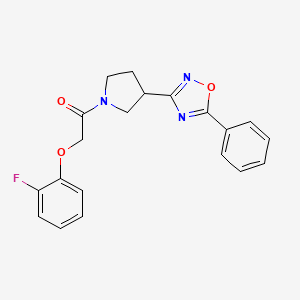
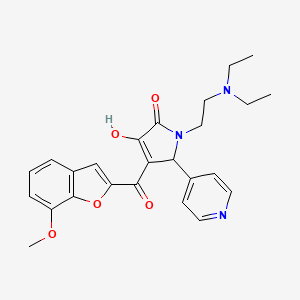
![2-{[(6-Chloro-3-pyridinyl)methyl]amino}-1,3-thiazol-3-ium chloride](/img/structure/B2577282.png)
